molecular formula C9H9BrClNO B183408 N-(2-bromo-5-chloro-4-methylphenyl)acetamide CAS No. 116010-06-1

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Cat. No. B183408
M. Wt: 262.53 g/mol
InChI Key: QIMHWSBYSKKYFR-UHFFFAOYSA-N
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Description

“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates that the compound contains a bromine atom and a chlorine atom on the benzene ring, a methyl group attached to the benzene ring, and an acetamide group attached to the benzene ring .


Physical And Chemical Properties Analysis

“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “N-(2-bromo-5-chloro-4-methylphenyl)acetamide”, also known as “N-ACETYL 2-BROMO-5-CHLORO-4-METHYLANILINE”. However, the specific details on six to eight unique applications are not readily available in the search results.

One application mentioned is its use as a water-soluble analog of cytotoxic drugs , which has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro . This suggests potential applications in medical research, particularly in cancer therapy.

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-bromo-5-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMHWSBYSKKYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450996
Record name N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

CAS RN

116010-06-1
Record name N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-acetamido-2-chlorotoluene (89.2 g, 0.486 mol) in glacial acetic acid (480 ml) that was stirred with an overhead mechanical stirrer and under argon was dropwise added bromine (28.5 ml) during a period of 2 h while the temperature of the reaction mixture was kept below 15° C. by using an ice-bath. Stirring was continued for a further 1.5 h after the addition of bromine, under an argon atmosphere. Then the brownish reaction mixture was poured into ice-water (1.8 lt), with the aid of water (1 lt), washed with water (6 lt), and dried in vacuo over P2O5. Purification by recrystallisation from acetonitrile afforded the desired product as a white crystals (61.5 g, 48%), mp 154-155° C.; 1H-NMR (CDCl3) 2.24, 2.32 (2×s, 6H, 2×CH3), 7.40, 7.73 (2×s, 2H, 3-H, 6-H), 7.49 (br s, 1H, CONH); MS (FAB, m/z): 262, 264, 266 [(M+H)+, 80%, 100%, 25% respectively; BrCl isotopic pattern];
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Lockman, BR Murphy, DF Zigar… - Journal of Medicinal …, 2010 - ACS Publications
We have shown previously that the target of the potent cytotoxic agent 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (…
Number of citations: 41 pubs.acs.org
CA Engles - 2011 - cedar.wwu.edu
The heliannuols are a family of allelochemicals that have been isolated from the common sunflower (Helianthus annuus). The 8-membered cyclic ether moiety found in many of the …
Number of citations: 3 cedar.wwu.edu

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